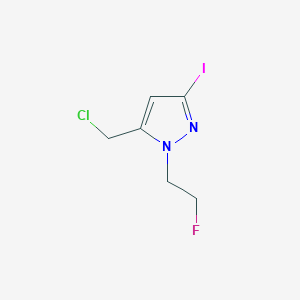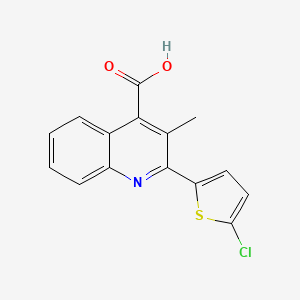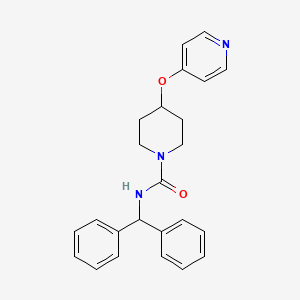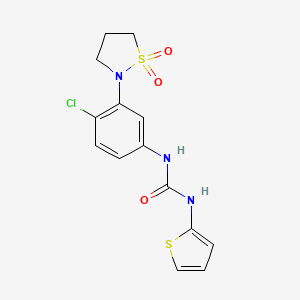
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method. The purpose of
作用機序
The mechanism of action of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes that are involved in various cellular processes. This inhibition results in the disruption of cellular processes, leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole has several biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of specific cytokines, which are involved in the inflammatory response. These effects make 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole a promising compound for the development of new drugs for the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is its high solubility in various solvents, which makes it easy to handle in lab experiments. Additionally, this compound has a long shelf life, which allows for long-term storage without degradation. However, one of the limitations of this compound is its high toxicity, which requires careful handling in lab experiments.
将来の方向性
There are several future directions for the research and development of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole. One direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the optimization of the synthesis method to improve the yield and reduce the side reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as materials science and catalysis.
Conclusion:
In conclusion, 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is a promising compound with potential applications in various fields of scientific research. The synthesis method has been optimized to produce high yields of the compound with minimal side reactions. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, careful handling is required due to its high toxicity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole involves a multi-step process that begins with the reaction of 5-iodo-1H-pyrazole with paraformaldehyde and hydrochloric acid. The resulting compound is then reacted with 2-fluoroethylamine to produce the final product. This synthesis method has been optimized to produce high yields of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole with minimal side reactions.
科学的研究の応用
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. This compound has been shown to have anti-cancer properties and can be used as a potential chemotherapeutic agent. Additionally, it has been shown to have anti-inflammatory properties and can be used to develop new drugs for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFIN2/c7-4-5-3-6(9)10-11(5)2-1-8/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLFMYOMJNOMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)


![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)

![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)

![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)
![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)

